Home > Products > Screening Compounds P111574 > 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one - 115309-88-1

1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Catalog Number: EVT-3482632
CAS Number: 115309-88-1
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is a heterocyclic compound belonging to the pyrazolone family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a fused ring system that includes a pyrazole moiety, which is known for its diverse pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as hydrazine derivatives and carbonyl compounds. Its synthesis methods often involve multi-component reactions, which are efficient for generating complex structures.

Classification

1-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is classified as a pyrazolone derivative. Pyrazolones are recognized for their role in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

Synthesis Analysis

Methods

The synthesis of 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of ethanol. This method yields a high percentage of product and is noted for its efficiency.

Technical Details

  1. Starting Materials: Ethyl acetoacetate and hydrazine hydrate.
  2. Solvent: Ethanol is commonly used to facilitate the reaction.
  3. Conditions: The reaction is usually conducted under reflux conditions for several hours.
  4. Yield: High yields (often above 75%) can be achieved with proper optimization of reaction conditions.
Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one features a tetrahydrocycloheptane ring fused with a pyrazole ring. The specific arrangement of atoms contributes to its unique chemical properties and potential biological activity.

Data

  • Molecular Formula: C10H12N2O
  • Molecular Weight: Approximately 176.22 g/mol
  • Melting Point: Typically ranges from 222 to 225 °C depending on purity.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical transformations including:

  1. Condensation Reactions: Involving aldehydes to form more complex structures.
  2. Substitution Reactions: Where functional groups can be introduced or modified.
  3. Reduction and Oxidation: These reactions can modify the pyrazolone structure for enhanced biological activity.

Technical Details

The reactions are often performed under controlled conditions to ensure high selectivity and yield of the desired products. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure of synthesized compounds.

Mechanism of Action

Process

The mechanism of action for 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one involves interaction with specific biological targets within cells. It may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.

Data

Research indicates that compounds within this class can influence signaling pathways associated with cell proliferation and apoptosis, making them potential candidates for therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites within the pyrazolone structure.
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for its anticancer properties; derivatives have shown promise in inhibiting tumor growth.
  2. Pharmaceutical Development: Used as a scaffold in drug design due to its ability to interact with various biological targets.
  3. Research Tool: Employed in studies aimed at understanding pyrazolone derivatives' mechanisms and their effects on cellular processes.
Synthetic Methodologies and Scaffold Optimization

Ring Expansion Strategies for Cyclohepta[c]pyrazole Derivatives

The synthesis of the 7-membered cyclohepta[c]pyrazole core requires specialized ring expansion techniques to overcome entropic barriers associated with medium-ring formation. The most efficient methodologies leverage intramolecular cyclization or solvolytic ring expansion of bicyclic precursors. A pivotal approach involves the intramolecular Diels-Alder reaction of ortho-alkenyl phenylhydrazones, where thermal cyclization generates fused tricyclic intermediates that undergo subsequent ring-opening to yield the heptacyclic pyrazole scaffold [1]. This strategy capitalizes on the inherent strain of [3.2.2] bicyclic intermediates to drive the expansion process, with the pyrazole nitrogen acting as a regiochemical director during ring formation.

Alternative pathways employ solvolytic ring expansion of activated cyclohexanone derivatives. For instance, treatment of α-halo ketones with diazomethane generates homologated cycloheptanone precursors that can undergo Knorr-type cyclocondensation with methylhydrazine to access the target scaffold. Recent advances utilize catalytic systems to improve atom economy and regioselectivity. Copper triflate in ionic liquid media ([bmim]PF₆) facilitates one-pot condensation-oxidation sequences between functionalized hydrazines and α,β-unsaturated ketones, achieving yields >80% while enabling catalyst recycling [2] [4]. This methodology provides direct access to N1-substituted derivatives critical for pharmacological optimization.

Table 1: Ring Expansion Methodologies for Cyclohepta[c]pyrazole Synthesis

MethodKey Reagents/ConditionsRegioselectivityYield RangeAdvantages
Intramolecular Diels-AlderThermal (140-160°C), Toluene refluxHigh (≥95:5)45-68%Atom-economic, single isomer formation
Solvolytic ExpansionH₂SO₄/AcOH, 80°CModerate (80:20)50-75%Broad substrate scope
Catalytic CyclocondensationCu(OTf)₂/[bmim]PF₆, 90°CHigh (≥98:2)78-92%Recyclable catalyst, one-pot procedure
Ynone CyclizationHypervalent iodine reagents, RTVariable60-70%Mild conditions, functional group tolerance

The ynone cyclization strategy represents a contemporary advancement, utilizing hypervalent iodine reagents under transition-metal-free conditions to construct the pyrazole ring directly on pre-formed cycloheptane systems. This method enables late-stage functionalization at C3 and C5 positions, permitting installation of pharmacophores like trifluoromethyl groups that significantly modulate electronic properties and metabolic stability [3] [6]. Computational studies reveal the ring strain energy (≈30 kcal/mol) in the bicyclic intermediates serves as the thermodynamic driver for expansion, while the N-methyl group exerts steric guidance to minimize isomeric byproducts.

Tautomerism and Isomerization Dynamics in Pyrazole-Fused Heptacycles

The tautomeric behavior of 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one exhibits unique characteristics due to the fused 7-membered ring system. Unlike simple pyrazoles that predominantly favor the 1H-tautomer, this scaffold exists in equilibrium between 4-hydroxypyrazole (minor) and 4-pyrazolone (major) forms, with the keto tautomer dominating (≥95%) in both solid state and non-polar solutions [3]. The tautomeric equilibrium constant (Kₜ = [keto]/[enol]) ranges from 20-50 across solvents, significantly higher than values observed in 6-membered analogs (Kₜ = 5-15). This preference arises from conformational stabilization of the keto form through intramolecular hydrogen bonding between the lactam carbonyl and C8 methylene protons, as confirmed by X-ray crystallography and variable-temperature NMR studies.

Substituent effects dramatically influence tautomeric distribution. Electron-withdrawing groups at C3 shift the equilibrium toward the enol form by destabilizing the conjugated system of the pyrazolone, while alkyl substituents at C6 enhance keto predominance through steric compression effects. Remarkably, the fused heptacycle exhibits restricted proton transfer kinetics compared to smaller ring analogs, with tautomerization barriers of ≈15 kcal/mol measured via line-shape analysis in DMSO-d₆. This kinetic stability enables isolation of individual tautomers at ambient temperature, a phenomenon not observed in 5-membered pyrazolone systems [6] [8].

Table 2: Tautomeric Equilibrium Influencing Factors

Structural FeatureKₜ (Keto:Enol Ratio)Proton Transfer Barrier (kcal/mol)Dominant Form
Unsubstituted at C345:114.8Keto
3-CF₃ substituent8:112.3Keto
3-NO₂ substituent3:110.7Equilibrium
6,7-benzo fusion>100:118.2Keto
N1-unsubstituted derivative1:209.5Enol

Stereoelectronic effects further modulate isomerization pathways. The Bredt's rule compliance in the bicyclic system permits pyramidalization at N2, facilitating proton transfer via a concerted, low-energy pathway. DFT calculations at the B3LYP/6-311++G(d,p) level reveal a characteristic proton shuttle mechanism involving solvent-assisted tautomerism in polar media, while aprotic environments favor intramolecular proton transfer through a strained, cyclic transition state [3]. These dynamics significantly influence bioactivity profiles by modulating hydrogen-bonding capacity and dipole moments at physiological pH.

Functionalization of the Pyrazole Core for Bioactivity Enhancement

Strategic core functionalization transforms the cyclohepta[c]pyrazole scaffold into pharmacologically relevant structures. The C3 position exhibits exceptional versatility toward electrophilic substitution and transition-metal catalyzed coupling due to the electron-deficient character imparted by the fused carbonyl. Palladium-catalyzed Suzuki-Miyaura reactions proceed efficiently at C3 with arylboronic acids (Pd(OAc)₂/XPhos, K₃PO₄, toluene/water), enabling installation of biaryl pharmacophores critical for target engagement [5]. Similarly, the N1 nitrogen undergoes regioselective alkylation with alkyl halides under phase-transfer conditions (50% NaOH, TBAB), preferentially forming N1-alkyl derivatives without competing O-alkylation [6] [8].

The C6 and C7 positions in the saturated ring provide sites for stereoselective functionalization. Directed ortho-metalation using n-BuLi/TMEDA at -78°C followed by electrophilic quenching installs substituents with >20:1 diastereoselectivity when chiral auxiliaries are appended at N1. Alternatively, LDA-mediated enolization generates configurationally stable enolates that react with alkyl halides or carbonyl electrophiles to yield α-substituted derivatives. These transformations enable installation of hydrogen-bond acceptors, lipophilic groups, and chiral centers that optimize drug-target interactions [3] [5].

Table 3: Functionalization Strategies for Bioisostere Development

PositionReaction TypeConditionsApplications
C3Suzuki couplingPd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl bioisosteres
C3TrifluoromethylationTogni reagent, CuI, DCE, 60°CMetabolic stability enhancement
N1Reductive alkylationRCHO, NaBH₃CN, MeOH, 0°C to RTBasic side chain installation
C5Vilsmeier-Haack reactionPOCl₃, DMF, 0°C to RTAldehyde precursor for Schiff base formation
C6/C7Knoevenagel condensationAldehyde, piperidine, EtOH, refluxExocyclic double bond for planarization

The ketone functionality at C4 serves as a handle for molecular hybridization strategies. Condensation with semicarbazides generates pyrazolo[4,3-c]cinnoline derivatives that exhibit enhanced kinase inhibition, while reaction with hydroxylamine produces oxime ethers with improved aqueous solubility profiles. These structural modifications exploit the conformational constraint of the fused heptacycle to pre-organize pharmacophores for target binding. Structure-activity relationship (SAR) studies demonstrate that C3-aryl groups with para-electron donating substituents enhance binding affinity for ATP-binding pockets by 3-5 fold compared to unsubstituted analogs, while ortho-substituents induce detrimental steric clashes [6] [8].

Comparative Analysis of Cyclohexanone vs. Cyclohepta[c]pyrazole Scaffolds

The scaffold transition from 6-membered to 7-membered fused pyrazoles induces profound structural and electronic consequences. X-ray crystallographic analyses reveal that the C4 carbonyl orientation differs by ≈30° between the cyclohexanone and cycloheptanone analogs, significantly altering hydrogen-bonding vectors. The torsional angle between the pyrazole plane and carbonyl group measures 15.8° in the heptacyclic system versus 3.2° in the 6-membered analog, enabling unique protein binding modes inaccessible to smaller rings [1] [8].

Conformational analysis demonstrates enhanced flexibility in the heptacyclic scaffold. While cyclohexanone-fused pyrazoles adopt rigid boat-chair conformations, the cyclohepta[c]pyrazole exists as a mixture of twist-chair (60%) and boat (40%) conformers at physiological temperature. This pseudorotation enables adaptation to diverse binding pockets, translating to improved target promiscuity in enzyme inhibition assays. The mean plane deviation of the pyrazole ring measures 0.12 Å in the 7-membered system versus 0.04 Å in the 6-membered analog, indicating greater distortion from planarity that modulates π-stacking efficiency [3].

Table 4: Structural and Electronic Comparison of Fused Pyrazole Scaffolds

ParameterCyclohexanone-Fused PyrazoleCyclohepta[c]pyrazoleBiological Implications
Ring Strain Energy5.2 kcal/mol1.8 kcal/molEnhanced synthetic accessibility
Carbonyl Torsion Angle3.2° ± 0.5°15.8° ± 2.1°Altered H-bonding geometry
Conformer PopulationSingle dominant (99%)Two major conformersAdaptive binding to protein targets
log P (Calculated)1.85 ± 0.102.40 ± 0.15Improved membrane permeability
Tautomeric Keto:Enol10:145:1Reduced enol-mediated toxicity
Molecular Footprint45 Ų58 ŲBroader protein surface engagement

Electronically, the heptacyclic expansion reduces aromatic character through diminished conjugation efficiency. NMR studies reveal deshielding effects at C3 (Δδ +0.7 ppm) and C5a (Δδ +0.9 ppm) positions compared to the 6-membered analog, consistent with decreased electron delocalization. This electronic perturbation lowers the LUMO energy by ≈1.2 eV, enhancing electrophilic character at C3 that facilitates nucleophilic addition in target binding. Crucially, the extended chromophore in the 7-membered system increases molar absorptivity by 3-fold at 280-300 nm, providing superior spectroscopic handles for bioanalytical quantification [8].

In pharmacological profiling, the cyclohepta[c]pyrazole core demonstrates improved metabolic stability (t₁/₂ = 120 min vs. 45 min in microsomes) and enhanced solubility (85 μg/mL vs. 22 μg/mL at pH 7.4) relative to its 6-membered counterpart. These properties stem from reduced ring strain and increased molecular flexibility that diminish plasma protein binding. Scaffold-specific SAR reveals that cycloheptane fusion improves kinase selectivity indices by 10-100 fold compared to cyclohexanone analogs, attributed to superior shape complementarity with the hydrophobic II region of ATP-binding sites [6] [8].

Properties

CAS Number

115309-88-1

Product Name

1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

IUPAC Name

1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-11-8-4-2-3-5-9(12)7(8)6-10-11/h6H,2-5H2,1H3

InChI Key

LYACBVBQXCVCOK-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C(=O)CCCC2

Canonical SMILES

CN1C2=C(C=N1)C(=O)CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.